3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine
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Overview
Description
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazine Core: This step involves the cyclization of appropriate precursors to form the pyridazine ring.
Introduction of the 3,4-Dimethoxyphenyl Group: This is usually achieved through a substitution reaction where the 3,4-dimethoxyphenyl group is introduced to the pyridazine core.
Attachment of the 2-Chloro-6-fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with the 2-chloro-6-fluorobenzylthio moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chlorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine
- 3-((2-Fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine
- 3-((2-Chloro-6-fluorobenzyl)thio)-6-phenylpyridazine
Uniqueness
3-((2-Chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine is unique due to the presence of both the 2-chloro-6-fluorobenzylthio and 3,4-dimethoxyphenyl groups. These functional groups can impart distinct chemical and biological properties, making the compound potentially more versatile and effective in its applications compared to similar compounds.
Biological Activity
The compound 3-((2-chloro-6-fluorobenzyl)thio)-6-(3,4-dimethoxyphenyl)pyridazine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyridazine Core : The initial step involves the condensation of appropriate aromatic compounds to form the pyridazine ring.
- Substitution Reactions : The introduction of the thioether and chloro-fluorobenzyl moieties occurs through nucleophilic substitution reactions.
- Final Modifications : The addition of methoxy groups on the phenyl ring enhances solubility and biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
- Cell Lines Tested : The compound was evaluated against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- Results : IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Cycle Progression : Flow cytometry analysis revealed that treated cells exhibited G0/G1 phase arrest, suggesting interference with cell cycle regulation.
- Induction of Apoptosis : Caspase activation assays indicated that the compound promotes apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases and PARP .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Importance |
---|---|
Chloro and Fluoro Substituents | Enhance lipophilicity and bioactivity |
Thioether Linkage | Increases stability and cellular uptake |
Dimethoxy Groups | Improve solubility and receptor binding |
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
-
Study on Breast Cancer Cells :
- Researchers found that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours.
- Mechanistic studies showed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic Bcl-2 proteins.
-
In Vivo Studies :
- Animal models treated with this compound demonstrated significant tumor regression compared to control groups, supporting its potential for therapeutic applications in oncology.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(3,4-dimethoxyphenyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-24-17-8-6-12(10-18(17)25-2)16-7-9-19(23-22-16)26-11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPWDSRADGDMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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